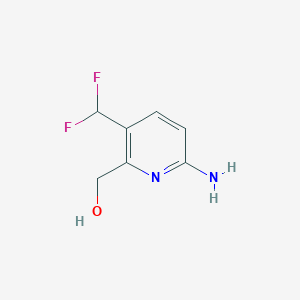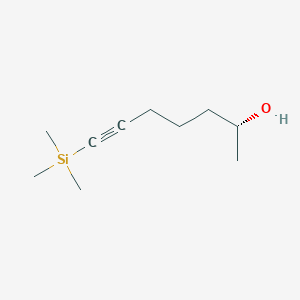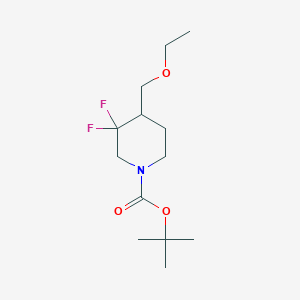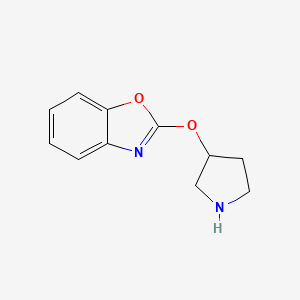
6-Amino-3-(difluoromethyl)pyridine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(difluoromethyl)pyridine-2-methanol is a chemical compound with the molecular formula C7H8F2N2O It is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a pyridine ring
Preparation Methods
The synthesis of 6-Amino-3-(difluoromethyl)pyridine-2-methanol typically involves difluoromethylation processes. One common method is the late-stage difluoromethylation, which involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry. Industrial production methods often utilize these synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6-Amino-3-(difluoromethyl)pyridine-2-methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoromethylpyridine derivative with additional oxygen-containing functional groups.
Scientific Research Applications
6-Amino-3-(difluoromethyl)pyridine-2-methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing fluorine atoms.
Biology: The compound is used in the study of biological processes and the development of fluorinated biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-3-(difluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The compound can modulate various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
6-Amino-3-(difluoromethyl)pyridine-2-methanol can be compared with other similar compounds, such as trifluoromethylpyridines and other fluorinated pyridine derivatives. These compounds share similar chemical properties due to the presence of fluorine atoms, but this compound is unique in its specific functional groups and potential applications. Similar compounds include:
- Trifluoromethylpyridine
- Difluoromethylpyridine
- Fluoropyridine derivatives .
Properties
Molecular Formula |
C7H8F2N2O |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
[6-amino-3-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)4-1-2-6(10)11-5(4)3-12/h1-2,7,12H,3H2,(H2,10,11) |
InChI Key |
YGDKRUPVFLMAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)


![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)

![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)

![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)

![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
